molecular formula C11H18O3 B13607595 Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate

Cat. No.: B13607595
M. Wt: 198.26 g/mol
InChI Key: FRVMTSVZXPXNBR-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique cyclopropyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate typically involves the esterification of 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, ensuring a steady state of operation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoic acid.

    Reduction: Methyl 3-hydroxy-3-(2,2,3,3-tetramethylcyclopropyl)propanoate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropyl group may also interact with specific enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-(pyridin-3-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Ethyl 3-oxo-3-(m-tolyl)propanoate

Uniqueness

Methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate is unique due to the presence of the tetramethylcyclopropyl group. This group imparts distinct steric and electronic properties, making the compound more resistant to certain chemical reactions and potentially leading to unique biological activities.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-oxo-3-(2,2,3,3-tetramethylcyclopropyl)propanoate

InChI

InChI=1S/C11H18O3/c1-10(2)9(11(10,3)4)7(12)6-8(13)14-5/h9H,6H2,1-5H3

InChI Key

FRVMTSVZXPXNBR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)C(=O)CC(=O)OC)C

Origin of Product

United States

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